molecular formula C18H23N5O2 B6433011 2-cyclopentyl-N-[3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide CAS No. 1207053-11-9

2-cyclopentyl-N-[3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]acetamide

Cat. No. B6433011
CAS RN: 1207053-11-9
M. Wt: 341.4 g/mol
InChI Key: RHDAGUFOMXFMAH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopentyl group, a cyclopropyl group, a pyrazole ring, and a dihydropyrimidinone ring. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and dihydropyrimidinone rings, possibly through condensation reactions. The cyclopentyl and cyclopropyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The compound’s structure is likely to be fairly rigid due to the presence of the rings. The pyrazole and dihydropyrimidinone rings contain nitrogen and oxygen atoms which could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The pyrazole and dihydropyrimidinone rings could potentially undergo a variety of reactions including substitutions and additions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure and the functional groups present. For example, the presence of the nitrogen and oxygen atoms in the rings could increase its polarity .

Future Directions

Further studies could be conducted to determine the compound’s physical and chemical properties, reactivity, biological activity, and potential applications. These studies could provide valuable information for the development of new materials or drugs .

properties

IUPAC Name

2-cyclopentyl-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-11-8-16(24)21-18(19-11)23-15(10-14(22-23)13-6-7-13)20-17(25)9-12-4-2-3-5-12/h8,10,12-13H,2-7,9H2,1H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAGUFOMXFMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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